![molecular formula C14H20ClNO2 B5180253 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine](/img/structure/B5180253.png)
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine, also known as CMMP, is a chemical compound that has been of interest to the scientific community due to its potential as a therapeutic agent. CMMP belongs to the class of compounds known as morpholines, which have been shown to have a variety of biological activities. In
Mécanisme D'action
The mechanism of action of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine is not fully understood. However, it has been proposed that 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine may exert its cytotoxic effects by inducing apoptosis in cancer cells. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to increase the expression of pro-apoptotic proteins, such as Bax, and decrease the expression of anti-apoptotic proteins, such as Bcl-2, in cancer cells. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine may also inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to DNA damage and cell death.
Biochemical and Physiological Effects
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. In addition, 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine in lab experiments is its potential as a therapeutic agent. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to have cytotoxic effects on various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. Another advantage of using 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine is its relative ease of synthesis. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine can be synthesized using simple reaction conditions and is readily available.
One limitation of using 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine in lab experiments is its potential toxicity. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to have cytotoxic effects on both cancer and normal cells, which may limit its therapeutic potential. In addition, the mechanism of action of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
For the study of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine include further investigation of its mechanism of action and potential as an anti-inflammatory agent.
Méthodes De Synthèse
The synthesis of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine involves the reaction of 2-chloro-4-methylphenol with 3-chloropropylmorpholine in the presence of a base. The reaction proceeds through an SN2 mechanism, resulting in the formation of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been studied for its potential as a therapeutic agent, particularly for the treatment of cancer. It has been shown to have cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has also been investigated for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages.
Propriétés
IUPAC Name |
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-12-3-4-14(13(15)11-12)18-8-2-5-16-6-9-17-10-7-16/h3-4,11H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHSZNNJIKUNGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

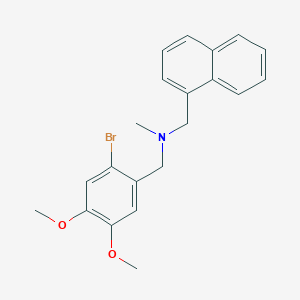
![N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)
![1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5180200.png)
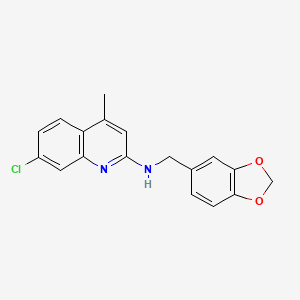
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5180216.png)
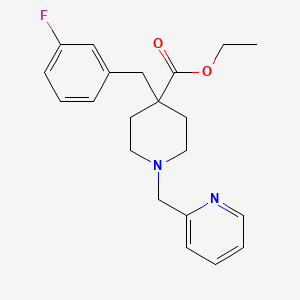
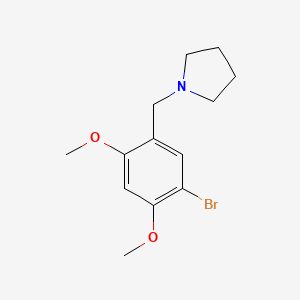
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)

![2-butyl-5-(3-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5180246.png)
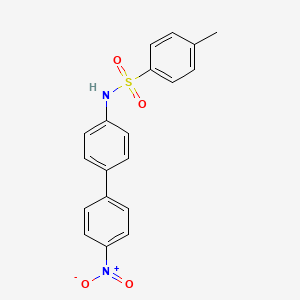
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5180261.png)
![3-methyl-N-(1-{1-[4-(2-pyrimidinyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5180271.png)
![N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5180273.png)